cis-Aconitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

400.0 mg/mL

soluble in water and alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-inflammatory Properties

Recent research suggests cis-aconitic acid might possess anti-inflammatory properties. A study investigating the leaves of Echinodorus grandiflorus, a medicinal plant traditionally used for inflammation, identified cis-aconitic acid as a key constituent []. The study demonstrated that oral administration of cis-aconitic acid in mice models significantly reduced inflammation in both antigen-induced arthritis and gout []. The researchers also observed decreased levels of inflammatory markers, suggesting a potential mechanism for the anti-inflammatory effect []. Further research is needed to fully understand the mechanisms and potential therapeutic applications of cis-aconitic acid in human inflammatory diseases.

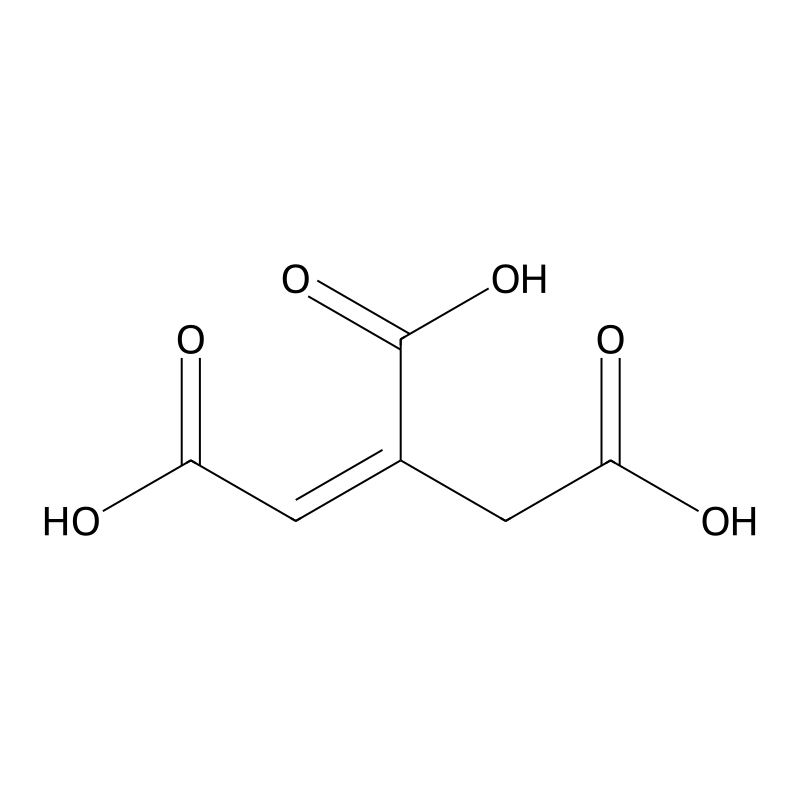

Cis-aconitic acid is an organic compound classified as a tricarboxylic acid, with the chemical formula C₆H₆O₆. It exists as one of the two geometric isomers of aconitic acid, the other being trans-aconitic acid. The structural configuration of cis-aconitic acid features three carboxyl groups attached to a propene backbone, where both functional groups are positioned on the same side of the carbon-carbon double bond. This arrangement leads to distinct chemical and physical properties compared to its trans counterpart .

Cis-aconitic acid plays a critical role in biological systems, particularly as an intermediate in the citric acid cycle, where it is formed from citric acid and subsequently converted into isocitric acid through the action of aconitase .

The primary mechanism of action of cis-aconitic acid revolves around its role as an intermediate in the citric acid cycle. Within the mitochondria of cells, aconitase catalyzes the isomerization of citrate to cis-aconitate and then to isocitrate []. This conversion allows for the continuation of the citric acid cycle, ultimately leading to the production of ATP (adenosine triphosphate), the cell's primary energy currency [].

- Decarboxylation: In metabolic pathways, cis-aconitic acid can be decarboxylated to form itaconic acid, releasing carbon dioxide. This reaction is facilitated by specific enzymes such as cis-aconitate decarboxylase .

- Isomerization: The compound can interconvert with its trans isomer under certain conditions. The equilibrium between cis and trans forms can affect their stability and reactivity .

The general reaction for the formation of cis-aconitic acid from citric acid can be represented as follows:

Cis-aconitic acid is involved in several biological processes:

- Metabolic Pathways: It functions as an intermediate in the citric acid cycle, which is essential for energy production in aerobic organisms. Its conversion to isocitric acid is a crucial step in this cycle .

- Oxidative Stress: Research indicates that cis-aconitic acid may play a role in mitigating oxidative stress by reacting with superoxide radicals, potentially forming hydroxyl radicals. This interaction suggests a protective mechanism against oxidative damage in cells .

Cis-aconitic acid can be synthesized through various methods:

- Dehydration of Citric Acid: The most common method involves the dehydration of citric acid using sulfuric acid as a catalyst. This process yields a mixture of cis and trans isomers:

. - Microbial Fermentation: Some studies have explored the production of cis-aconitic acid via microbial fermentation processes, utilizing specific strains capable of converting sugars into tricarboxylic acids.

Cis-aconitic acid has several applications across different fields:

- Food Industry: It is used as an acidity regulator and flavoring agent due to its sour taste.

- Pharmaceuticals: The compound's involvement in metabolic pathways makes it a subject of interest for drug development, particularly in targeting metabolic disorders .

- Biochemistry Research: Its role as an intermediate in the citric acid cycle makes it valuable for studies related to cellular respiration and energy metabolism.

Studies have shown that cis-aconitic acid interacts with various biomolecules:

- Enzyme Interactions: It serves as a substrate for aconitase, which catalyzes its conversion to isocitric acid. Research has detailed the binding interactions and catalytic mechanisms involved in this enzymatic process .

- Oxidative Stress Response: Investigations into how cis-aconitic acid interacts with reactive oxygen species have revealed its potential protective roles within cells during oxidative stress conditions .

Cis-aconitic acid shares structural similarities with several other compounds, notably other tricarboxylic acids. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Trans-Aconitic Acid | Geometric Isomer | Functional groups on opposite sides; more stable |

| Itaconic Acid | Unsaturated Dicarboxylic Acid | Derived from cis-aconitic acid; used in polymer production |

| Citric Acid | Tricarboxylic Acid | Precursor to cis-aconitic acid; central role in metabolism |

| Malic Acid | Dicarboxylic Acid | Similar metabolic pathways but different structure |

Cis-aconitic acid's unique configuration allows it to participate specifically in reactions that are not accessible to its trans counterpart or other similar compounds, particularly within metabolic pathways.

cis-Aconitic acid, with the IUPAC name (1Z)-prop-1-ene-1,2,3-tricarboxylic acid, represents a tricarboxylic acid derivative characterized by its distinctive molecular geometry and stereochemical configuration [1] [2]. The compound possesses the molecular formula C₆H₆O₆ with a molecular weight of 174.11 g/mol and exhibits a characteristic Z-configuration around its central carbon-carbon double bond [3] [4].

The molecular structure of cis-aconitic acid features a propene backbone substituted with three carboxyl groups at positions 1, 2, and 3 [1]. The stereochemical designation "cis" or "Z" indicates that the two carboxyl groups attached to the carbons involved in the double bond are positioned on the same side of the molecular plane, creating a distinctive spatial arrangement that influences both its chemical properties and biological activity [5] [6].

The compound exhibits a specific three-dimensional conformation where the molecule maintains planarity in certain regions while displaying controlled deviation in others. This geometric arrangement is fundamental to its role as an intermediate in metabolic pathways and its unique reactivity profile compared to other tricarboxylic acids [7] [2].

Comparative Analysis of cis- and trans-Aconitic Acid Isomers

The isomeric relationship between cis-aconitic acid and trans-aconitic acid provides a compelling example of geometric isomerism and its profound effects on molecular properties. These stereoisomers, while sharing the same molecular formula C₆H₆O₆, exhibit markedly different physical, chemical, and biological characteristics [8] [5].

| Property | cis-Aconitic Acid | trans-Aconitic Acid | Reference |

|---|---|---|---|

| IUPAC Name | (1Z)-prop-1-ene-1,2,3-tricarboxylic acid | (1E)-prop-1-ene-1,2,3-tricarboxylic acid | [1] [2] [5] |

| Configuration | Z (cis) | E (trans) | [5] [6] |

| Thermal Stability | Lower than trans-isomer | Comparable to citric acid | [9] [10] |

| Decomposition Temperature | 60-70 K lower than trans | Similar to citric acid | [9] [10] |

| First Decomposition Step | Dehydration to cis-aconitic anhydride | Different decomposition pattern | [9] [10] |

| Biological Activity | TCA cycle intermediate | Nematicidal activity | [11] |

| Acid Strength | Stronger than trans | Weaker than cis | [12] |

The thermal behavior analysis reveals that cis-aconitic acid demonstrates markedly lower thermal stability compared to its trans counterpart, with decomposition occurring at temperatures 60-70 K lower than trans-aconitic acid [9] [10]. During thermal decomposition, cis-aconitic acid undergoes a characteristic dehydration process as its first step, losing one molecule of water to form cis-aconitic anhydride, as evidenced by a 9.8% mass loss closely matching the calculated 10.3% for single water molecule elimination [10].

The geometric configuration fundamentally influences the course of decomposition for these isomers. The cis-isomer exhibits markedly lower thermal stability than its trans counterpart, with the first decomposition step involving dehydration to form cis-aconitic anhydride [10]. This process is accompanied by characteristic infrared bands in the ranges 4000-3500 and 1750-1400 cm⁻¹, assignable to water vapor formation [10].

From a biological perspective, the isomers demonstrate distinct activities: cis-aconitic acid serves as a crucial intermediate in the tricarboxylic acid cycle, while trans-aconitic acid exhibits nematicidal properties with significantly different potency profiles [11]. Studies have shown that trans-aconitic acid displays nematicidal activity with an LC₅₀ value of 226.3 μg/mL against Meloidogyne incognita, whereas cis-aconitic acid shows a significantly higher LC₅₀ value of 912.1 μg/mL, demonstrating the profound impact of geometric isomerism on biological activity [11].

Intramolecular Hydrogen Bonding Patterns

The structural analysis of cis-aconitic acid reveals a sophisticated intramolecular hydrogen bonding network that significantly influences its molecular conformation and stability. Crystallographic studies conducted at 150 K have demonstrated that cis-aconitic acid crystallizes with a characteristic intramolecular hydrogen bond formed between the two carboxylic acid groups that are linked by the central carbon-carbon double bond [13] [14] [15].

The intramolecular hydrogen bonding pattern in cis-aconitic acid creates a distinctive molecular architecture where the two carboxylic acid groups involved in the hydrogen bond maintain coplanarity with the propene skeleton [13] [14]. This coplanar arrangement facilitates optimal hydrogen bond formation and contributes to the overall stability of the molecular conformation.

A critical structural feature involves the third carboxylic acid group, which adopts a significantly different spatial orientation. This group is twisted out of the plane defined by the propene skeleton and the two hydrogen-bonded carboxyl groups, with a dihedral angle of 66.21(9)° [13] [14] [15]. This specific angular deviation is crucial for understanding the compound's three-dimensional structure and its interactions with other molecules.

The intramolecular hydrogen bonding pattern in cis-aconitic acid contributes to its enhanced acid strength compared to the trans-isomer [12]. The formation of the intramolecular hydrogen bond creates a stabilized anionic form upon deprotonation, making the cis-isomer stronger than its trans counterpart, where such intramolecular stabilization is geometrically unfavorable [12].

Crystallographic Studies and X-ray Diffraction Data

Comprehensive crystallographic investigations of cis-aconitic acid have provided detailed insights into its solid-state structure and intermolecular interactions. The definitive crystallographic study conducted at 150 K revealed crucial structural parameters that define the compound's three-dimensional arrangement in the crystal lattice [13] [14] [15].

| Parameter | Value | Reference |

|---|---|---|

| Temperature (K) | 150 | [13] [14] [15] |

| Intramolecular H-bond | Between two COOH groups linked by C=C | [13] [14] [15] |

| Coplanar Groups | Two COOH groups with propene skeleton | [13] [14] [15] |

| Third Carboxyl Group Angle (°) | 66.21 (9) | [13] [14] [15] |

| Intermolecular H-bond Pattern | Complex intermolecular pattern | [13] [14] [15] |

| CCDC Reference | 128182 | [14] [15] |

The crystal structure analysis demonstrates that cis-aconitic acid exhibits a complex intermolecular hydrogen-bond pattern in addition to its characteristic intramolecular bonding [13] [14] [15]. This network of intermolecular interactions contributes to the stability and packing arrangement of molecules within the crystal lattice.

The crystallographic data reveals that the molecular geometry is optimized for both intramolecular and intermolecular hydrogen bonding, with the compound adopting a conformation that maximizes these stabilizing interactions. The precise angular measurements, particularly the 66.21(9)° dihedral angle of the third carboxyl group, represent critical structural parameters that distinguish cis-aconitic acid from other tricarboxylic acids [13] [14] [15].

X-ray diffraction studies have also been instrumental in understanding the binding modes of cis-aconitic acid in enzymatic systems. Research on cis-aconitate decarboxylase has utilized X-ray crystallography to model substrate binding, revealing that the compound can adopt multiple binding conformations within the enzyme active site [16] [17]. These studies have identified specific binding modes where different carboxylate groups of cis-aconitic acid are positioned in distinct electron density regions, providing insights into the molecular recognition mechanisms.

The crystallographic investigations have established that cis-aconitic acid crystallizes under specific conditions with well-defined unit cell parameters, though complete crystallographic data including space group and unit cell dimensions require specialized access to the full crystallographic information file deposited under CCDC reference 128182 [14] [15].

Physical property measurements derived from crystallographic studies indicate that cis-aconitic acid exhibits a melting point of 122°C (literature value), with some sources reporting 125°C, and maintains stability under specific storage conditions at -20°C due to its hygroscopic and light-sensitive nature [3] [18]. The compound demonstrates a density of 1.660 g/cm³ and exhibits characteristic pH values that vary with concentration: 3.05 for 1 mM solutions, 2.21 for 10 mM solutions, and 1.55 for 100 mM solutions [18].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆O₆ | [3] [18] |

| Molecular Weight (g/mol) | 174.11 | [3] [18] |

| Monoisotopic Mass (g/mol) | 174.016438 | [4] [19] |

| CAS Number | 585-84-2 | [3] [2] [4] |

| Melting Point (°C) | 122 (lit.) / 125 | [3] [18] |

| Density (g/cm³) | 1.660 | [18] |

| pKa (at 25°C) | 1.95 | [18] |

| LogP | -0.14 | [18] |

| Water Solubility | Soluble in water, alcohol; slightly soluble in ether | [18] |

| Appearance | White to off-white powder | [18] |

| Storage Temperature (°C) | -20 | [18] |

| Stability | Hygroscopic, light sensitive | [18] |

Purity

Physical Description

Solid

colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

WHITE CRYSTALLINE POWDER

WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Decomposition

Appearance

Melting Point

125 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

499-12-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE

REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM

FEMA NUMBER 2010

Dates

2: Li Y, Zhang X, Zhang J, Mu X, Duan Q, Wang T, Tian H. Synthesis and characterization of a hyperbranched grafting copolymer PEI-g-PLeu for gene and drug co-delivery. J Mater Sci Mater Med. 2018 Apr 17;29(5):47. doi: 10.1007/s10856-018-6057-1. PubMed PMID: 29687339.

3: Pinto de Oliveira D, Guimarães Augusto G, Vieira Batista N, de Oliveira VLS, Santos Ferreira D, Castro E Souza MA, Fernandes C, Almeida Amaral F, Martins Teixeira M, Maia de Pádua R, Oliveira MC, Castro Braga F. Encapsulation of trans-aconitic acid in mucoadhesive microspheres prolongs the anti-inflammatory effect in LPS-induced acute arthritis. Eur J Pharm Sci. 2018 Jul 1;119:112-120. doi: 10.1016/j.ejps.2018.04.010. Epub 2018 Apr 5. PubMed PMID: 29627623.

4: Bressanello D, Liberto E, Collino M, Chiazza F, Mastrocola R, Reichenbach SE, Bicchi C, Cordero C. Combined untargeted and targeted fingerprinting by comprehensive two-dimensional gas chromatography: revealing fructose-induced changes in mice urinary metabolic signatures. Anal Bioanal Chem. 2018 Apr;410(11):2723-2737. doi: 10.1007/s00216-018-0950-9. Epub 2018 Mar 7. PubMed PMID: 29516133.

5: Liu WP, Li CY, Huang J, Liao JZ, Ma WJ, Chen HY, Rui W. [Identification of biomarkers in urine of rats with spleen Qi deficiency and biological significance]. Zhongguo Zhong Yao Za Zhi. 2017 Dec;42(24):4855-4863. doi: 10.19540/j.cnki.cjcmm.20170919.003. Chinese. PubMed PMID: 29493158.

6: Shigiyama F, Kumashiro N, Furukawa Y, Funayama T, Takeno K, Wakui N, Ikehara T, Nagai H, Taka H, Fujimura T, Uchino H, Tamura Y, Watada H, Nemoto T, Shiraga N, Sumino Y, Hirose T. Characteristics of hepatic insulin-sensitive nonalcoholic fatty liver disease. Hepatol Commun. 2017 Jul 29;1(7):634-647. doi: 10.1002/hep4.1077. eCollection 2017 Sep. PubMed PMID: 29404483; PubMed Central PMCID: PMC5721442.

7: Oliveira DP, Moreira TDV, Batista NV, Souza Filho JD, Amaral FA, Teixeira MM, Pádua RM, Braga FC. Esterification of trans-aconitic acid improves its anti-inflammatory activity in LPS-induced acute arthritis. Biomed Pharmacother. 2018 Mar;99:87-95. doi: 10.1016/j.biopha.2018.01.009. Epub 2018 Jan 9. PubMed PMID: 29329035.

8: Xia F, Hou W, Zhang C, Zhi X, Cheng J, de la Fuente JM, Song J, Cui D. pH-responsive gold nanoclusters-based nanoprobes for lung cancer targeted near-infrared fluorescence imaging and chemo-photodynamic therapy. Acta Biomater. 2018 Mar 1;68:308-319. doi: 10.1016/j.actbio.2017.12.034. Epub 2017 Dec 30. PubMed PMID: 29292171.

9: Xie S, Zhao L, Song X, Tang M, Mo C, Li X. Doxorubicin-conjugated Escherichia coli Nissle 1917 swimmers to achieve tumor targeting and responsive drug release. J Control Release. 2017 Dec 28;268:390-399. doi: 10.1016/j.jconrel.2017.10.041. Epub 2017 Oct 31. PubMed PMID: 29101053.

10: Li L, Wang C, Yang H, Liu S, Lu Y, Fu P, Liu J. Metabolomics reveal mitochondrial and fatty acid metabolism disorders that contribute to the development of DKD in T2DM patients. Mol Biosyst. 2017 Oct 24;13(11):2392-2400. doi: 10.1039/c7mb00167c. PubMed PMID: 28956034.

11: Bafana R, Sivanesan S, Pandey RA. Itaconic Acid Production by Filamentous Fungi in Starch-Rich Industrial Residues. Indian J Microbiol. 2017 Sep;57(3):322-328. doi: 10.1007/s12088-017-0661-5. Epub 2017 Jul 10. PubMed PMID: 28904417; PubMed Central PMCID: PMC5574779.

12: Joo YC, You SK, Shin SK, Ko YJ, Jung KH, Sim SA, Han SO. Bio-Based Production of Dimethyl Itaconate From Rice Wine Waste-Derived Itaconic Acid. Biotechnol J. 2017 Nov;12(11). doi: 10.1002/biot.201700114. Epub 2017 Sep 15. PubMed PMID: 28846199.

13: Jun YJ, Park JH, Avaji PG, Park KS, Lee KE, Lee HJ, Sohn YS. Design of theranostic nanomedicine (II): synthesis and physicochemical properties of a biocompatible polyphosphazene-docetaxel conjugate. Int J Nanomedicine. 2017 Jul 27;12:5373-5386. doi: 10.2147/IJN.S140073. eCollection 2017. PubMed PMID: 28794629; PubMed Central PMCID: PMC5538706.

14: Uchimiya M, Knoll JE, Anderson WF, Harris-Shultz KR. Chemical Analysis of Fermentable Sugars and Secondary Products in 23 Sweet Sorghum Cultivars. J Agric Food Chem. 2017 Sep 6;65(35):7629-7637. doi: 10.1021/acs.jafc.7b00675. Epub 2017 Aug 21. PubMed PMID: 28771348.

15: Alves-Paiva RM, Kajigaya S, Feng X, Chen J, Desierto M, Wong S, Townsley DM, Donaires FS, Bertola A, Gao B, Young NS, Calado RT. Telomerase enzyme deficiency promotes metabolic dysfunction in murine hepatocytes upon dietary stress. Liver Int. 2018 Jan;38(1):144-154. doi: 10.1111/liv.13529. Epub 2017 Aug 19. PubMed PMID: 28741793; PubMed Central PMCID: PMC5741503.

16: Yamashita S, Katsumi H, Hibino N, Isobe Y, Yagi Y, Kusamori K, Sakane T, Yamamoto A. Development of PEGylated carboxylic acid-modified polyamidoamine dendrimers as bone-targeting carriers for the treatment of bone diseases. J Control Release. 2017 Sep 28;262:10-17. doi: 10.1016/j.jconrel.2017.07.018. Epub 2017 Jul 11. PubMed PMID: 28710004.

17: Keshteli AH, van den Brand FF, Madsen KL, Mandal R, Valcheva R, Kroeker KI, Han B, Bell RC, Cole J, Hoevers T, Wishart DS, Fedorak RN, Dieleman LA. Dietary and metabolomic determinants of relapse in ulcerative colitis patients: A pilot prospective cohort study. World J Gastroenterol. 2017 Jun 7;23(21):3890-3899. doi: 10.3748/wjg.v23.i21.3890. PubMed PMID: 28638229; PubMed Central PMCID: PMC5467075.

18: Sarkari P, Marx H, Blumhoff ML, Mattanovich D, Sauer M, Steiger MG. An efficient tool for metabolic pathway construction and gene integration for Aspergillus niger. Bioresour Technol. 2017 Dec;245(Pt B):1327-1333. doi: 10.1016/j.biortech.2017.05.004. Epub 2017 May 4. PubMed PMID: 28533066.

19: Tchegnitegni BT, Teponno RB, Jenett-Siems K, Melzig MF, Miyamoto T, Tapondjou LA. A dihydrochalcone derivative and further steroidal saponins from Sansevieria trifasciata Prain. Z Naturforsch C. 2017 Oct 26;72(11-12):477-482. doi: 10.1515/znc-2017-0027. PubMed PMID: 28525357.

20: Abela L, Spiegel R, Crowther LM, Klein A, Steindl K, Papuc SM, Joset P, Zehavi Y, Rauch A, Plecko B, Simmons TL. Plasma metabolomics reveals a diagnostic metabolic fingerprint for mitochondrial aconitase (ACO2) deficiency. PLoS One. 2017 May 2;12(5):e0176363. doi: 10.1371/journal.pone.0176363. eCollection 2017. PubMed PMID: 28463998; PubMed Central PMCID: PMC5413020.